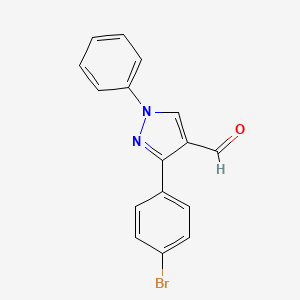

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXNXBBOBLTDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358082 | |

| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-41-2 | |

| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36640-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, the Vilsmeier-Haack reaction, offering insights into the reaction mechanism, and provides a step-by-step experimental protocol for its successful execution. Furthermore, this guide includes a thorough characterization of the target molecule, supported by spectroscopic data, to ensure the synthesis is both reproducible and verifiable. The content is structured to empower researchers with the practical knowledge and theoretical understanding necessary for the efficient and reliable synthesis of this valuable pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design due to its unique electronic properties and ability to participate in various intermolecular interactions. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo- and phenyl- substituents, along with a reactive carbaldehyde group, provides multiple points for further chemical modification, making it an attractive building block for combinatorial chemistry and the development of novel pharmaceutical agents.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The key to this transformation is the in-situ generation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich pyrazole precursor, formed in situ from the corresponding hydrazone, attacks the electrophilic carbon of the Vilsmeier reagent.

-

Aromatization and Hydrolysis: The resulting intermediate undergoes elimination and subsequent hydrolysis during aqueous workup to yield the final aldehyde product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.

Synthesis of the Starting Material: 4-Bromoacetophenone Phenylhydrazone

The precursor for the Vilsmeier-Haack reaction is the corresponding hydrazone, which can be readily synthesized from 4-bromoacetophenone and phenylhydrazine.

Materials and Reagents:

-

4-Bromoacetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve 4-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven. The resulting 4-bromoacetophenone phenylhydrazone can be used in the next step without further purification.

Synthesis of this compound

Materials and Reagents:

-

4-Bromoacetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

-

Chloroform (for column chromatography)

-

Methanol (for washing/recrystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, take anhydrous DMF (used as both solvent and reagent). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (3.0 eq) dropwise to the cold DMF with constant stirring. The addition should be slow to control the exothermic reaction. Stir the mixture for 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Hydrazone: Dissolve 4-bromoacetophenone phenylhydrazone (1.0 eq) in DMF in a separate flask and add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring. This will hydrolyze the intermediate iminium salt.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. A precipitate of the crude product will form.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by one or a combination of the following methods to obtain a high-purity compound suitable for further use.

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel using chloroform as the eluent.[1] This method is effective in separating the desired product from byproducts and unreacted starting materials.

-

Recrystallization: Further purification can be achieved by recrystallization. The product can be recrystallized from a chloroform solution by slow evaporation to yield colorless prisms.[1]

-

Washing: A simpler purification method involves washing the crude product with methanol.[2] This can be effective in removing more polar impurities.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁BrN₂O | PubChem |

| Molecular Weight | 327.18 g/mol | PubChem |

| Appearance | Colorless prisms or white solid | [1] |

| Melting Point | 140-142 °C (413-415 K) | [1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm.

-

A singlet for the pyrazole ring proton (at C5) around δ 8.0-8.5 ppm.

-

Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl and bromophenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify the carbon framework of the molecule. Key expected signals include:

-

A signal for the aldehyde carbonyl carbon in the range of δ 185-200 ppm.

-

Signals for the aromatic and pyrazole ring carbons between δ 110-160 ppm.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

The carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹.

-

The C=N stretching of the pyrazole ring around 1500-1600 cm⁻¹.

-

The C-H stretching of the aromatic rings above 3000 cm⁻¹.

-

The C-Br stretching vibration, typically in the fingerprint region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (327.18 g/mol ), with a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound via the Vilsmeier-Haack reaction. By providing a detailed experimental protocol, insights into the reaction mechanism, and comprehensive characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this versatile intermediate opens avenues for the development of novel compounds with potential therapeutic and material science applications.

References

-

Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

-

Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis pathway for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.

Introduction

1,3-diarylpyrazoles are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiparasitic properties.[1][2][3] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecular architectures.[4] The introduction of a formyl group at the 4-position of the pyrazole ring provides a reactive handle for further functionalization, making its efficient synthesis a key step in the development of novel derivatives.[5][6]

The most widely employed and efficient method for the synthesis of this and structurally similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][7] This reaction allows for the direct formylation of electron-rich heterocyclic systems and can also facilitate the cyclization and formylation of appropriate precursors in a one-pot process.[8]

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The synthesis of this compound is predominantly achieved through a two-step process, culminating in a Vilsmeier-Haack cyclization and formylation. The general synthetic scheme is outlined below.

Step 1: Synthesis of the Hydrazone Intermediate

The initial step involves the condensation of 4-bromoacetophenone with phenylhydrazine to form the corresponding phenylhydrazone, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine.[4][9] This reaction is typically acid-catalyzed and proceeds with high efficiency.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The synthesized hydrazone is then subjected to the Vilsmeier-Haack reagent, which is a complex formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][11] This reagent facilitates the cyclization of the hydrazone to form the pyrazole ring, followed by formylation at the 4-position.[5][8]

References

- 1. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. degres.eu [degres.eu]

- 11. asianpubs.org [asianpubs.org]

Vilsmeier-Haack reaction for pyrazole synthesis

An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole Synthesis

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and powerful tool in organic synthesis, primarily utilized for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Named after Anton Vilsmeier and Albrecht Haack, the reaction typically employs a Vilsmeier reagent, which is a halomethyleniminium salt generated in situ from an N,N-disubstituted formamide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4] This methodology has found significant application in the synthesis of pyrazole derivatives, a class of five-membered heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[5][6]

The reaction is particularly valuable for synthesizing 4-formylpyrazoles, which are crucial intermediates for further molecular elaboration.[5][7] The process can be applied to pre-existing pyrazole rings or, more frequently, can facilitate a one-pot cyclization and formylation of hydrazones, offering an efficient route to highly functionalized pyrazoles from acyclic precursors.[6][7][8]

Reaction Mechanism

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a multi-step process. The reaction pathway begins with the formation of the electrophilic Vilsmeier reagent, followed by its interaction with the substrate, cyclization, and subsequent hydrolysis.

-

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[2][9]

-

Electrophilic Attack and Cyclization : When a hydrazone is used as the starting material, the electron-rich carbon attacks the Vilsmeier reagent.[10] This is followed by an intramolecular cyclization that forms the pyrazole ring.[7][10]

-

Second Formylation : The newly formed pyrazole ring, being an electron-rich heterocycle, undergoes a second electrophilic substitution at the C4 position with another molecule of the Vilsmeier reagent.[10]

-

Hydrolysis : The final step involves the hydrolysis of the resulting iminium salt intermediate during aqueous work-up to yield the pyrazole-4-carbaldehyde.[2][10]

Caption: Proposed mechanism for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Quantitative Data on Reaction Conditions

The efficiency of the is influenced by factors such as substrate structure, reagent stoichiometry, temperature, and reaction time. The following table summarizes various reported conditions.

| Substrate Type | Reagent(s) & Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃/DMF | 55 | 6 | Excellent | [11] |

| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | POCl₃/DMF | 70 | 5-6 | Good | [10][11] |

| Substituted phenyl hydrazones | POCl₃/DMF | Room Temp | 3 | Excellent | [10][11] |

| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF (1:5:2) | 120 | 2 | 55 | [5] |

| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF (1:2:2) | 120 | 2 | 32 | [5] |

| Steroidal thiosemicarbazones | Acetamide/POCl₃ | Room Temp | 1-3 | 60-65 | [3] |

| Hydrazones from galloyl hydrazide | POCl₃/DMF | Not specified | Not specified | Not specified | [6] |

| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-hydrazones | POCl₃/DMF (1:3 V-H reagent) | 80-90 | 4 | Good | [8] |

| Substituted phenylhydrazones (Microwave) | POCl₃/DMF | 60 | 0.17 (10 min) | 85 | [12] |

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are representative protocols derived from the literature for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction.

Protocol 1: General Synthesis from Hydrazones[8][12]

-

Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Addition : Add the appropriate hydrazone substrate (1 equivalent) to the reaction mixture portion-wise while maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (typically between 70-90 °C) for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Work-up : Once the reaction is complete, cool the mixture and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralization : Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

-

Isolation : The solid product that precipitates out is collected by filtration, washed thoroughly with cold water, and dried.

-

Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous methanol) to obtain the pure pyrazole-4-carbaldehyde.[13]

Protocol 2: Formylation of 5-Chloropyrazoles[5]

-

Reagent Preparation : To a solution of the 5-chloro-1H-pyrazole (1 equivalent) in excess DMF (5 equivalents), add POCl₃ (2 equivalents) dropwise at 0 °C.

-

Reaction : Heat the resulting mixture to 120 °C and maintain it at this temperature for 2 hours. Monitor the conversion of the starting material by TLC.

-

Work-up and Isolation : After cooling, pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the pure 5-chloro-1H-pyrazole-4-carbaldehyde.

Workflow Visualization

The general experimental workflow for pyrazole synthesis via the Vilsmeier-Haack reaction is outlined below.

Caption: General experimental workflow for Vilsmeier-Haack pyrazole synthesis.

Conclusion

The Vilsmeier-Haack reaction stands as an efficient, economical, and mild method for the synthesis of pyrazole-4-carbaldehydes.[1] Its broad applicability to various substrates, including hydrazones and substituted pyrazoles, allows for the creation of a diverse library of functionalized pyrazoles. These products serve as valuable building blocks in medicinal chemistry and materials science, underscoring the continued importance of this classic name reaction in modern organic synthesis.[3][5] The ability to achieve both cyclization and formylation in a single pot from readily available hydrazones further enhances its synthetic utility.[7]

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemmethod.com [chemmethod.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 12. degres.eu [degres.eu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Spectroscopic Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. This document details the experimental protocol for its synthesis, presents a framework for its spectroscopic characterization, and includes a visual representation of the synthetic workflow.

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules and for screening in drug discovery programs. Its structural characterization is paramount for confirming its identity and purity.

Data Presentation

A thorough literature search was conducted to obtain the ¹H and ¹³C NMR spectroscopic data for this compound. However, at the time of this publication, the specific experimental NMR data for this compound was not available in the reviewed scientific literature. The tables below are provided as a template for the presentation of such data once it becomes available.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Solvent, Spectrometer Frequency, and Temperature to be specified.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Solvent, Spectrometer Frequency, and Temperature to be specified.

Experimental Protocols

The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is prepared from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

Synthesis of this compound[1][2]

Materials:

-

(E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Sodium carbonate solution (saturated, aqueous)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol

-

Ice

Procedure:

-

A solution of the Vilsmeier reagent is prepared by the dropwise addition of phosphoryl chloride (4.16 ml, 44.7 mmol) to an ice-cooled solution of N,N-dimethylformamide (7 ml). The resulting mixture is stirred for 30 minutes at 0 °C (273 K).

-

In a separate flask, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) is dissolved in N,N-dimethylformamide (10 ml).

-

The solution of the hydrazone is then slowly added to the pre-formed Vilsmeier reagent mixture.

-

The reaction mixture is heated to 70 °C (343 K) and stirred for 4 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C (273 K) and quenched by the addition of water.

-

The pH of the solution is adjusted to 12 with a saturated aqueous solution of sodium carbonate.

-

The product is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

-

The crude product is purified by washing with methanol.

-

Crystals of the title compound can be obtained by the slow evaporation of a methanol solution at room temperature.[1]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Crystal Structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the crystallographic data from two known polymorphs, details the experimental protocols for its synthesis and crystallization, and explores its biological relevance as a template for inhibitors of key enzymes in the inflammatory cascade.

Introduction

This compound (C₁₆H₁₁BrN₂O) is a pyrazole derivative that has been synthesized and structurally characterized. The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anti-convulsive, anti-viral, and anti-tumor properties[1]. The title compound has been specifically investigated as a template for the development of inhibitors targeting microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), enzymes that play a crucial role in the arachidonic acid cascade and are implicated in inflammation and cancer[2][3]. Understanding the precise three-dimensional arrangement of this molecule is crucial for structure-based drug design and the development of potent and selective inhibitors.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing the existence of at least two polymorphic forms: a triclinic and a monoclinic system. The key crystallographic data for both forms are summarized below for comparative analysis.

Triclinic Polymorph

The asymmetric unit of the triclinic form contains two independent molecules with slight conformational differences[2][3][4]. In these molecules, the dihedral angles between the pyrazole ring and the 4-bromophenyl ring are 26.0(2)° and 39.9(7)°, while the dihedral angles with the phenyl ring are 19.7(5)° and 7.3(0)°[2][3].

Table 1: Crystal Data and Structure Refinement for Triclinic Polymorph [2][3]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₁BrN₂O |

| Formula Weight | 327.18 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.6716 (8) Å |

| b | 11.4617 (9) Å |

| c | 13.8257 (10) Å |

| α | 113.497 (5)° |

| β | 92.753 (6)° |

| γ | 93.753 (6)° |

| Volume | 1397.91 (19) ų |

| Z | 4 |

| Density (calculated) | 1.555 Mg/m³ |

| Absorption Coefficient | 2.94 mm⁻¹ |

| F(000) | 656 |

| Data Collection | |

| Diffractometer | Stoe IPDS 2T |

| Independent Reflections | 6740 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor | 0.052 |

| wR-factor | 0.158 |

Monoclinic Polymorph

In the monoclinic form, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring, forming dihedral angles of 13.70(10)° and 36.48(10)°, respectively[1][5]. The carbaldehyde group is also slightly twisted out of the pyrazole plane[1][5]. The crystal packing is characterized by a helical supramolecular chain along the b-axis, mediated by C—H···O interactions[1][5].

Table 2: Crystal Data and Structure Refinement for Monoclinic Polymorph [1][5]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₁BrN₂O |

| Formula Weight | 327.18 |

| Temperature | 100 K |

| Wavelength | 1.54184 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 17.7233 (4) Å |

| b | 3.8630 (1) Å |

| c | 20.4224 (5) Å |

| α | 90° |

| β | 110.137 (3)° |

| γ | 90° |

| Volume | 1312.75 (6) ų |

| Z | 4 |

| Density (calculated) | 1.655 Mg/m³ |

| Absorption Coefficient | 4.23 mm⁻¹ |

| F(000) | 656 |

| Data Collection | |

| Diffractometer | Agilent SuperNova Dual |

| Independent Reflections | 2593 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor | 0.025 |

| wR-factor | 0.069 |

Experimental Protocols

The synthesis of this compound is achieved through a Vilsmeier-Haack reaction. The following protocols are based on published methodologies[2][5].

Synthesis of this compound

The synthesis involves the reaction of a phenylhydrazone derivative with a Vilsmeier reagent, which is prepared in situ from phosphoryl chloride and dimethylformamide (DMF).

Procedure:

-

Phosphoryl chloride (POCl₃, 4.16 ml, 44.7 mmol) is added dropwise to an ice-cooled solution of dimethylformamide (DMF, 7 ml). The mixture is stirred for 30 minutes at 273 K to form the Vilsmeier reagent[2].

-

(E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) is dissolved in DMF (10 ml)[2].

-

The hydrazone solution is added slowly to the Vilsmeier reagent mixture[2].

-

The reaction mixture is heated to 343 K and stirred for 4 hours[2].

-

After cooling to 273 K, the reaction is quenched by pouring it into crushed ice/water[2][5].

-

The pH is adjusted to 12 with a saturated aqueous solution of sodium carbonate[2].

-

The product is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum[2].

-

The crude product is purified by washing with methanol or by column chromatography using chloroform as the eluent[2][5].

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solvent at room temperature.

-

For the Triclinic Form: Crystals were obtained by slow evaporation of methanol at room temperature[2][3].

-

For the Monoclinic Form: Colorless prisms were yielded by slow evaporation of a chloroform solution[5].

Biological Context: Targeting the Arachidonic Acid Cascade

The interest in this compound stems from its potential as a scaffold for inhibitors of mPGES-1 and 5-LO. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators known as eicosanoids.

Dual inhibition of mPGES-1 and 5-LO is a promising therapeutic strategy for inflammatory diseases. By targeting these specific downstream enzymes rather than the upstream cyclooxygenase (COX) enzymes, it is possible to reduce the production of pro-inflammatory PGE₂ and leukotrienes while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1 and COX-2. The detailed structural information provided in this guide is invaluable for the rational design of next-generation inhibitors based on the this compound scaffold.

References

- 1. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 5. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical, chemical, and synthetic properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound is a key heterocyclic intermediate, notable for its application in the synthesis of advanced pharmaceutical agents, particularly dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are presented, alongside a summary of its known physicochemical characteristics. Furthermore, this guide illustrates its relevance in medicinal chemistry by contextualizing its derivatives within the arachidonic acid signaling pathway, a critical cascade in inflammation.

Chemical Identity and Physical Properties

This compound is an off-white crystalline solid.[1] Its core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position, a 4-bromophenyl group at the C3 position, and a formyl (carbaldehyde) group at the C4 position.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₁BrN₂O | [1][2][3][4] |

| Molecular Weight | 327.18 g/mol | [1][2][4][5] |

| IUPAC Name | 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | [2][3] |

| CAS Number | 36640-41-2 | [1][2] |

| Appearance | Off-white needles / Colorless prisms | [1][6] |

| Melting Point | 140-147 °C | [1] |

| InChI Key | YPXNXBBOBLTDCL-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O |[2][3] |

Crystallographic Data

The molecular structure of this compound has been extensively studied by single-crystal X-ray diffraction. The asymmetric unit cell contains two independent molecules with slightly different geometries.[4][5] The dihedral angles between the central pyrazole ring and the substituted phenyl and bromophenyl rings indicate a significantly twisted conformation.[4][5][6]

Table 2: Representative Crystal Structure Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [4][5] |

| Space Group | P1 | [4][5] |

| a (Å) | 9.6716 (8) | [4][5] |

| b (Å) | 11.4617 (9) | [4][5] |

| c (Å) | 13.8257 (10) | [4][5] |

| α (°) | 113.497 (5) | [4][5] |

| β (°) | 92.753 (6) | [4][5] |

| γ (°) | 93.753 (6) | [4][5] |

| Volume (ų) | 1397.91 (19) | [4][5] |

| Z | 4 | [4][5] |

| Calculated Density (Mg m⁻³) | 1.555 | [5] |

Note: An alternative monoclinic crystal form has also been reported.[6]

Spectral Data

Table 3: Spectral Data Summary

| Technique | Data | Reference |

|---|---|---|

| ¹³C NMR | Computed data available | [7] |

| ¹H NMR | Data reported for aldimine derivatives | [8] |

| Infrared (IR) | Data reported for aldimine derivatives | [8] |

| Mass Spec. (MS) | Not available | |

Experimental Protocols

The primary synthetic route to this compound is the Vilsmeier-Haack reaction .[5][6] This reaction achieves both the cyclization of a phenylhydrazone precursor and the formylation of the resulting pyrazole ring in a single pot.

Synthesis via Vilsmeier-Haack Reaction

Principle: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species reacts with an electron-rich precursor, such as an acetophenone phenylhydrazone, to induce cyclization and introduce a formyl group.

Detailed Protocol: This protocol is a composite based on published methods.[5][6]

-

Vilsmeier Reagent Preparation: To a flask containing N,N-dimethylformamide (DMF, ~4 volumes relative to the hydrazone), cooled to 0-5 °C (ice bath), add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise under continuous stirring. Maintain the temperature below 5 °C.

-

Stirring: Stir the resulting mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Precursor: To this mixture, add the starting material, 4-bromoacetophenone phenylhydrazone (1 equivalent), portion-wise or as a solution in a minimum amount of DMF.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C.[5][6] Stir vigorously at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

-

Neutralization & Precipitation: Stir the aqueous mixture and neutralize it by the slow addition of a saturated aqueous sodium carbonate or potassium carbonate solution until the pH reaches ~12. A precipitate will form.[5]

-

Isolation: Filter the resulting solid product using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or chloroform to yield the final product as colorless or off-white crystals.[6]

Applications in Drug Development & Biological Context

While this compound itself is primarily a synthetic intermediate, its pyrazole scaffold is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[8]

Specifically, this compound serves as a template for synthesizing dual inhibitors of two key enzymes in the inflammatory cascade: microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) .[5] These enzymes are critical nodes in the arachidonic acid metabolic pathway.

-

mPGES-1: An inducible terminal synthase that works in concert with cyclooxygenase-2 (COX-2) to produce prostaglandin E₂ (PGE₂), a potent pro-inflammatory mediator involved in pain, fever, and arthritis.[2][6]

-

5-Lipoxygenase (5-LO): The key enzyme in the biosynthesis of leukotrienes, another class of potent inflammatory mediators involved in asthma and allergic reactions.[1]

By targeting both pathways, dual inhibitors derived from this scaffold offer a promising therapeutic strategy to overcome the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering broader anti-inflammatory effects with an improved safety profile.

References

- 1. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H11BrN2O | CID 876753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase-activating protein/5-lipoxygenase by 4-hydroxynonenal in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS Number: 36640-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile synthetic intermediate with significant potential in medicinal chemistry. This document consolidates critical information regarding its synthesis, physicochemical characteristics, spectroscopic profile, and its emerging role as a scaffold for the development of novel anti-inflammatory and anticancer agents. Detailed experimental protocols and an analysis of the broader therapeutic landscape of pyrazole derivatives are included to empower researchers in their drug discovery and development endeavors.

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. The unique structural features of the pyrazole ring system confer upon its derivatives a wide spectrum of pharmacological activities. Among these, this compound has emerged as a key building block in the synthesis of novel therapeutic agents. Its strategic substitution with a bromophenyl group at the 3-position and a phenyl group at the 1-position, coupled with a reactive carbaldehyde function at the 4-position, provides a rich platform for chemical diversification. This guide aims to serve as an authoritative resource for professionals engaged in the exploration and utilization of this compound in the pursuit of innovative therapeutics.

Physicochemical and Spectroscopic Properties

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36640-41-2 | [1] |

| Molecular Formula | C₁₆H₁₁BrN₂O | [1] |

| Molecular Weight | 327.18 g/mol | [1] |

| Appearance | Off-white needles or colorless prisms | [2] |

| Melting Point | 140-147 °C | [2] |

| Boiling Point | 483.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.42 g/cm³ (Predicted) | [3] |

| Flash Point | 246 °C (Predicted) | [3] |

| XLogP3 | 4.1 | [3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and bromophenyl rings, a singlet for the pyrazole proton, and a distinct singlet for the aldehydic proton, typically downfield. For similar pyrazole-4-carbaldehyde structures, the aldehydic proton appears around δ 9.4 ppm, and the pyrazole ring proton resonates as a singlet around δ 8.2 ppm. The aromatic protons will appear as multiplets in the δ 7.2–7.8 ppm region.[4]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, and the carbons of the pyrazole, phenyl, and bromophenyl rings.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the aldehyde, typically in the region of 1650-1700 cm⁻¹, and C=N stretching of the pyrazole ring. Aromatic C-H stretching vibrations are also expected. For related compounds, aldehydic C=O stretching is observed around 1756 cm⁻¹ and pyrazole C=N stretching around 1605 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (327.18 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. The exact mass is 326.005476 g/mol .[1][5]

Synthesis and Characterization

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][6]

Synthetic Workflow

The synthesis typically involves the reaction of a substituted hydrazone with the Vilsmeier reagent, which is prepared in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:[6]

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, add N,N-dimethylformamide (22.5 ml). Cool the flask in an ice bath. Slowly add phosphoryl chloride (5.6 ml) dropwise to the cold DMF with continuous stirring. Maintain the temperature between 0-5 °C. Stir the mixture for 30 minutes.

-

Reaction with Hydrazone: To the prepared Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol).

-

Reaction Conditions: Stir the resulting mixture at 60 °C (333 K) for 6 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into crushed ice. This will result in the formation of a white precipitate.

-

Isolation and Purification: Filter the solid precipitate, wash it with water, and then dry it. Purify the crude product by column chromatography using chloroform as the eluent.

-

Crystallization: Recrystallize the purified product from a chloroform solution by slow evaporation to yield colorless prisms.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore with diverse biological activities. This compound serves as a valuable intermediate for the synthesis of derivatives with potential anti-inflammatory and anticancer properties.

Anti-inflammatory Potential

Pyrazole derivatives have been extensively investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The structural similarities of some pyrazole-containing compounds to known COX-2 inhibitors like Celecoxib highlight their therapeutic promise. Derivatives of this compound are being explored as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[6]

Anticancer Potential

The pyrazole nucleus is a prominent feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Derivatives of pyrazole have shown potent cytotoxic activity against various cancer cell lines. For instance, certain pyrazole derivatives have exhibited significant activity against melanoma (SK-MEL-2), breast cancer (MDA-MB-231, MCF-7), leukemia (K-562), and cervical cancer (HeLa) cell lines, with some compounds showing IC₅₀ values in the micromolar range.[7] Although specific IC₅₀ values for this compound are not widely reported, a structurally related derivative, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was found to be inactive in an anticancer screening, suggesting that substitutions on the pyrazole scaffold are critical for activity.[3]

Experimental Workflows for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]

Kinase Inhibition Assay

Kinase inhibition assays are essential for determining the potency and selectivity of compounds against specific kinase targets.

Workflow:

Caption: General workflow for a kinase inhibition assay.

A variety of assay formats can be employed, including radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., Kinase-Glo®). The choice of assay depends on the specific kinase and available resources.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side-shields.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

-

Toxicology: While a comprehensive toxicological profile is not available, pyrazole derivatives can be harmful if swallowed or in contact with skin, and may cause eye and respiratory irritation. Some pyrazole derivatives may have long-lasting harmful effects on aquatic life.[9][10] Always consult the material safety data sheet (MSDS) from the supplier for the most up-to-date and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its carbaldehyde group make it an attractive starting material for the generation of diverse chemical libraries. The established biological potential of the pyrazole scaffold in anti-inflammatory and anticancer applications provides a strong rationale for the continued exploration of derivatives of this compound. This technical guide serves as a foundational resource to aid researchers and drug development professionals in harnessing the potential of this compound for the discovery of novel and effective therapeutic agents.

References

-

A new series of tri-substituted pyrazole derivatives were designed as anti-cancer agents and synthesized, starting with the formylation of semicarbazone via the Vilsmeier–Haack reaction to give 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde I which was the precursor of compounds 1–9. The new chemical entities were screened for their anti-cancer activ... ([Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. ([Link])

-

1H-pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-phenyl- - SpectraBase. ([Link])

-

Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. ([Link])

-

This compound - PubChem. ([Link])

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. ([Link])

-

(PDF) this compound - ResearchGate. ([Link])

-

This compound - PMC - NIH. ([Link])

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. ([Link])

-

SAFETY DATA SHEET - Merck Millipore. ([Link])

-

3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC - NIH. ([Link])

-

Safety Data Sheet - Angene Chemical. ([Link])

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. ([Link])

-

(PDF) this compound - ResearchGate. ([Link])

-

1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents - ScienceDirect. ([Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. ([Link])

-

Anti-inflammatory activity of pyrazoline derivatives (IC 50 in µg/mL). - ResearchGate. ([Link])

-

This compound | Semantic Scholar. ([Link])

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. ([Link])

Sources

- 1. This compound | C16H11BrN2O | CID 876753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. merckmillipore.com [merckmillipore.com]

Molecular weight and formula of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Characterized by a pyrazole core substituted with a bromophenyl group, a phenyl group, and a carbaldehyde functional group, this molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel anti-inflammatory, analgesic, and anti-cancer drugs.[1][3][4] Its aldehyde group allows for diverse chemical modifications, making it a valuable building block for creating a wide array of derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental settings, ensuring accurate and reproducible results.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₁BrN₂O | [1][5][6] |

| Molecular Weight | 327.18 g/mol | [1][5][7] |

| IUPAC Name | 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | [6] |

| CAS Number | 36640-41-2 | [6] |

| Melting Point | 140-147°C | [1] |

| Appearance | Off-white needles / Colorless prisms | [1][3] |

| Purity | ≥ 98% (HPLC) | [1] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Vilsmeier-Haack Synthesis Protocol

This protocol is a composite of methodologies described in the literature.[3][5]

1. Preparation of the Vilsmeier Reagent:

-

To a flask containing 22.5 ml of N,N-dimethylformamide (DMF), add 5.6 ml of phosphoryl chloride (POCl₃) dropwise.

-

Maintain the temperature between 273–278 K (0–5 °C) using an ice bath.

-

Stir the mixture continuously for approximately 30 minutes.[3]

2. Reaction with Hydrazone:

-

Add 5 g (17 mmol) of the starting material, 4-Bromoacetophenone phenylhydrazone, to the prepared Vilsmeier reagent.[3]

-

Heat the resulting mixture to 333 K (60 °C) and stir for 6 hours.[3]

3. Quenching and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the crude product into crushed ice, which will result in the formation of a white precipitate.[3]

-

Adjust the pH to 12 using an aqueous saturated sodium carbonate solution.[5]

-

Filter the resulting solid and dry it.

4. Purification:

-

Extract the product with ethyl acetate (three times).[5]

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.[5]

-

Purify the final product by column chromatography using chloroform as the eluent or by washing with methanol.[3][5]

-

Recrystallization from a chloroform solution via slow evaporation can yield colorless prisms of the title compound.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and a key biological pathway involving this compound.

Caption: Vilsmeier-Haack reaction workflow for the synthesis.

Biological Activity: Inhibition of Pro-inflammatory Pathways

This compound has been identified as a precursor for inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[5][7] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Caption: Inhibition of mPGES-1 and 5-LO pathways by pyrazole derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C16H11BrN2O | CID 876753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the ongoing research and development of novel pyrazole-inspired drugs.

Kinase Inhibition: A Dominant Arena for Pyrazole Compounds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Pyrazole derivatives have emerged as highly effective kinase inhibitors, targeting various members of the kinome.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are receptor tyrosine kinases crucial for tumor growth, proliferation, and angiogenesis. Several pyrazole-containing compounds have demonstrated potent inhibitory activity against these targets.[1]

Quantitative Data: EGFR and VEGFR-2 Inhibition

| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Compound 50 | EGFR | 0.09 | In vitro kinase assay | [1] |

| VEGFR-2 | 0.23 | In vitro kinase assay | [1] | |

| HepG2 | 0.71 | MTT Assay | [1] | |

| Pyrazoline 5 | EGFR | - | Target prediction/molecular docking | [2] |

| ERBB2 (HER-2) | - | Target prediction/molecular docking | [2] | |

| Compound 49 | EGFR | 0.26 | In vitro kinase assay | [3] |

| HER-2 | 0.20 | In vitro kinase assay | [3] |

Experimental Protocol: EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available kits designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

-

Recombinant human EGFR enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

Test pyrazole compound (dissolved in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrazole compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add:

-

1 µl of the diluted pyrazole compound or vehicle (for controls).

-

2 µl of EGFR enzyme solution.

-

2 µl of a substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: VEGFR-2

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole compounds.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells. Pyrazole derivatives have been developed as potent inhibitors of various CDKs, particularly CDK2.

Quantitative Data: CDK Inhibition

| Compound | Target | IC50 (nM) | KD (nM) | Cell Line/Assay Condition | Reference | |---|---|---|---|---| | Compound 24 | CDK2 | 25 | - | In vitro kinase assay |[3] | | AT7518 | CDK2 | 24 | - | In vitro kinase assay |[4] | | | CDK5 | 23 | - | In vitro kinase assay |[4] | | Compound 1a' | Haspin | - | - | In vitro kinase assay |[5] | | Compound 1b | Haspin | 57 | - | In vitro kinase assay |[5] | | Compound 1c | Haspin | 66 | - | In vitro kinase assay |[5] | | Compound 2c | Haspin | 62 | - | In vitro kinase assay |[5] | | Lead Compound 1 | CDK2 | - | 4.6 | Kinase binding assay |[6] | | | CDK5 | - | 27.6 | Kinase binding assay |[6] |

Signaling Pathway: CDK2/Cyclin E in G1/S Transition

Caption: CDK2/Cyclin E signaling at the G1/S checkpoint and its inhibition.

Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. These compounds alleviate inflammation by blocking the synthesis of prostaglandins.

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | |---|---|---|---| | Celecoxib | COX-2 | 0.04 | >700 |[4] | | Compound 335 | COX-2 | 1.5 | 64 |[7] | | Compound 181 | COX-2 | 0.74 | - |[3] | | Compound 6k | - | ED50 = 0.8575 mmol/kg | - |[8] |

Signaling Pathway: Prostaglandin Synthesis

Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole-based COX-2 inhibitors.

Neuroprotective and Neuromodulatory Effects

Pyrazole-containing compounds have shown promise in the treatment of neurodegenerative disorders by targeting key enzymes involved in neurotransmitter metabolism and signaling.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Quantitative Data: MAO Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference | |---|---|---|---| | EH7 | MAO-B | 0.063 | >133 |[9] | | (R)-P4 | MAO-A | - | - |[10] | | | MAO-B | 0.38 | - |[10] |

Experimental Protocol: MAO-A and MAO-B Inhibition Assay (Fluorometric)

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Test pyrazole compound

-

Amplex® Red reagent

-

Horseradish peroxidase

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the pyrazole compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the MAO enzyme (A or B), assay buffer, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to initiate the reaction.

-

Signal Detection: Add the Amplex® Red/HRP solution. The H2O2 produced by the MAO reaction reacts to produce the fluorescent product, resorufin.

-

Measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~560 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Certain pyrazoline derivatives have demonstrated potent AChE inhibitory activity.

Quantitative Data: AChE Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Compound 2l | AChE | 0.040 | [11] |

| Compound 2j | AChE | 0.062 | [11] |

| Compound 2a | AChE | 0.107 | [11] |

| Compound 2g | AChE | 0.122 | [11] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test pyrazole compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test pyrazole compound at different concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate ATCI to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC50 value.

Disruption of Microtubule Dynamics

Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Pyrazole derivatives that inhibit tubulin polymerization can induce cell cycle arrest and apoptosis, making them attractive anticancer agents.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Compound 6 | 0.06–0.25 | In vitro anticancer activity | [1] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test pyrazole compound

-

Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: On ice, prepare a solution of tubulin in polymerization buffer with GTP.

-

Compound Addition: In a pre-warmed 96-well plate, add the test pyrazole compound at various concentrations.

-

Reaction Initiation: Add the cold tubulin solution to the wells.

-

Polymerization Monitoring: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be determined from the resulting curves. The IC50 value is the concentration of the compound that inhibits the rate or extent of polymerization by 50%.

Downstream Effects of Tubulin Inhibition

Caption: Downstream cellular consequences of inhibiting tubulin polymerization.

Experimental and Drug Discovery Workflows

The identification and development of novel pyrazole-based therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.

Workflow: Anticancer Drug Discovery

Caption: A generalized workflow for the discovery and preclinical development of pyrazole-based anticancer drugs.

This guide has highlighted the significant potential of pyrazole compounds as therapeutic agents targeting a wide range of biological molecules. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of pyrazole-based medicines.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Conformational Landscape of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and dihedral angles of the promising synthetic compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Understanding the three-dimensional structure of this molecule is paramount for rational drug design and the development of novel therapeutics, as its conformation directly influences its interaction with biological targets. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes its structure and synthetic pathway.

Molecular Geometry and Dihedral Angles

The spatial arrangement of the phenyl and bromophenyl substituents relative to the central pyrazole ring in this compound is a critical determinant of its overall shape and electronic properties. X-ray crystallographic studies have revealed that the molecule is not planar, with significant twisting of the aromatic rings out of the plane of the pyrazole core.

Two distinct crystallographic studies have been reported, revealing polymorphism in the solid state. One study identified a monoclinic crystal system, while another reported a triclinic system with two independent molecules in the asymmetric unit, leading to slight conformational differences.